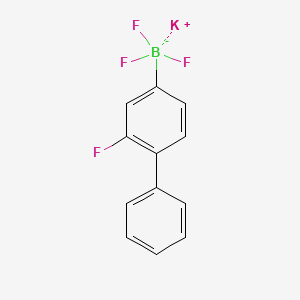

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate

Description

BenchChem offers high-quality Potassium (2-fluorobiphenyl-4-yl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (2-fluorobiphenyl-4-yl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(3-fluoro-4-phenylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BF4.K/c14-12-8-10(13(15,16)17)6-7-11(12)9-4-2-1-3-5-9;/h1-8H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOWNGROMWKEIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)C2=CC=CC=C2)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BF4K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635757 | |

| Record name | Potassium trifluoro(2-fluoro[1,1'-biphenyl]-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-57-3 | |

| Record name | Borate(1-), trifluoro(2-fluoro[1,1′-biphenyl]-4-yl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(2-fluoro[1,1'-biphenyl]-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Potassium (2-fluorobiphenyl-4-yl)trifluoroborate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Ascendance of Organotrifluoroborates in Modern Chemistry

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the pursuit of stable, reliable, and versatile reagents is paramount. For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling, most notably the Suzuki-Miyaura reaction. However, their inherent limitations—variable stability, a tendency to form dehydrative trimers (boroxines), and often challenging purification—present significant hurdles in process development and scale-up.

This guide focuses on a superior class of reagents: potassium organotrifluoroborates. These crystalline, tetra-coordinate boron salts represent a significant advancement, acting as robust and protected surrogates for their boronic acid counterparts.[1][2] Their exceptional stability to air and moisture allows for indefinite storage without special precautions, a stark contrast to many boronic acids.[1][2][3][4][5][6] This inherent stability ensures precise stoichiometry and reproducibility in reactions, a critical factor in drug development workflows.

Herein, we provide an in-depth, field-proven methodology for the synthesis of a key building block, Potassium (2-fluorobiphenyl-4-yl)trifluoroborate, a valuable intermediate for introducing the 2-fluorobiphenyl moiety into complex molecules. We will dissect the synthesis into its core stages, explaining the causality behind each procedural choice to empower researchers with a deep, functional understanding of the chemistry at play.

Chapter 1: Strategic Overview of the Synthesis

The synthesis of the target compound is most logically approached via a two-part strategy. First, we construct the biphenyl core by synthesizing the key intermediate, 2-fluoro-4-bromobiphenyl. Second, this aryl bromide is converted into the target potassium trifluoroborate salt. This sequential approach allows for the purification of the intermediate, ensuring high-purity material enters the final, critical borylation step.

Visualizing the Synthetic Workflow

The following diagram outlines the high-level experimental process from starting materials to the final, purified product.

Caption: High-level workflow for the two-part synthesis.

Chapter 2: Synthesis of the Precursor: 2-Fluoro-4-bromobiphenyl

The synthesis of 2-fluoro-4-bromobiphenyl is a classic example of aromatic chemistry, beginning with the readily available o-fluoroaniline. The process involves a regioselective bromination followed by a diazotization-coupling reaction.

Mechanism and Rationale

-

Bromination: The amine group of o-fluoroaniline is a powerful ortho-, para-director. To achieve selective bromination at the para position (C4), we exploit steric hindrance from the ortho-amino group and the deactivating (but ortho-, para-directing) nature of the fluorine atom. While N-bromosuccinimide (NBS) is a common lab-scale reagent, industrial processes often favor liquid bromine for its lower cost and higher atom economy.[7]

-

Diazotization and Coupling (Gomberg-Bachmann type reaction): The resulting 2-fluoro-4-bromoaniline is converted to a diazonium salt using a nitrite source like isopropyl nitrite.[7][8] This highly reactive intermediate is then coupled with benzene in the presence of a catalyst (e.g., cuprous chloride) to form the biphenyl linkage.[7][8]

Detailed Experimental Protocol: 2-Fluoro-4-bromobiphenyl

Safety Advisory: This procedure involves hazardous materials including bromine, trifluoroacetic acid, and organic solvents. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| Reagent | Molar Mass ( g/mol ) | Amount (Example Scale) | Moles | Equivalents |

| o-Fluoroaniline | 111.12 | 5.56 g | 50.0 mmol | 1.0 |

| Bromine | 159.81 | 8.79 g (2.82 mL) | 55.0 mmol | 1.1 |

| Dichloromethane | 84.93 | 150 mL | - | - |

| Benzene | 78.11 | 100 mL | - | - |

| Isopropyl Nitrite | 89.09 | 6.68 g (7.7 mL) | 75.0 mmol | 1.5 |

| Cuprous Chloride (CuCl) | 98.99 | 0.50 g | 5.0 mmol | 0.1 |

Procedure:

-

Bromination:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add o-fluoroaniline (5.56 g, 50.0 mmol) and dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of bromine (8.79 g, 55.0 mmol) in dichloromethane (50 mL). Add this solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (~50 mL) until the red-brown color of bromine dissipates.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-fluoro-4-bromoaniline.

-

-

Diazotization and Coupling:

-

Caution: Diazonium intermediates can be explosive. Do not isolate and keep the temperature strictly controlled.

-

In a 500 mL flask, dissolve the crude 2-fluoro-4-bromoaniline in benzene (100 mL). Add cuprous chloride (0.50 g, 5.0 mmol).

-

Cool the mixture to 5 °C.

-

Slowly add isopropyl nitrite (6.68 g, 75.0 mmol) dropwise over 20 minutes. Vigorous nitrogen evolution will be observed.

-

After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

-

Wash the reaction mixture with 1 M HCl (2 x 50 mL), followed by water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluting with hexanes) to afford 2-fluoro-4-bromobiphenyl as a solid.

-

Chapter 3: Synthesis of Potassium (2-fluorobiphenyl-4-yl)trifluoroborate

This final stage is the hallmark of organotrifluoroborate chemistry. The aryl bromide is converted to an organometallic species, which then traps a boron source. A final aqueous workup with potassium hydrogen fluoride (KHF₂) furnishes the exceptionally stable trifluoroborate salt.

Mechanistic Pathway and Causality

The chosen method is a low-temperature lithium-halogen exchange, which is often superior to Grignard formation for functionalized aryl halides as it minimizes side reactions.

-

Lithiation: 2-Fluoro-4-bromobiphenyl undergoes lithium-halogen exchange upon treatment with n-butyllithium (n-BuLi) at -78 °C. This temperature is critical to prevent the highly reactive aryllithium intermediate from reacting with the solvent or other electrophilic sites.

-

Borylation: The aryllithium species acts as a potent nucleophile, attacking the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate, B(O-iPr)₃. This forms a lithium tetraalkoxyborate complex.

-

Hydrolysis and Salt Formation: The reaction is quenched with an aqueous solution of potassium hydrogen fluoride (KHF₂). Acidic hydrolysis of the borate ester intermediate generates a transient boronic acid, which is immediately trapped by KHF₂ to form the stable, tetracoordinate trifluoroborate salt.[1][9][10] This step is the key to the product's stability and ease of isolation.[4]

Visualizing the Reaction Mechanism

Caption: Key transformations in the trifluoroborate synthesis.

Detailed Experimental Protocol: Potassium (2-fluorobiphenyl-4-yl)trifluoroborate

Safety Advisory: This procedure involves pyrophoric n-butyllithium and moisture-sensitive reagents. It must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

| Reagent | Molar Mass ( g/mol ) | Amount (Example Scale) | Moles | Equivalents |

| 2-Fluoro-4-bromobiphenyl | 253.10 | 5.06 g | 20.0 mmol | 1.0 |

| Anhydrous THF | 72.11 | 100 mL | - | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 8.8 mL | 22.0 mmol | 1.1 |

| Triisopropyl borate | 188.08 | 5.26 g (6.0 mL) | 28.0 mmol | 1.4 |

| Potassium Hydrogen Fluoride (KHF₂) | 78.10 | 9.37 g | 120 mmol | 6.0 |

Procedure:

-

Setup:

-

Assemble a 250 mL three-neck round-bottom flask, oven-dried and cooled under a stream of nitrogen. Equip it with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

-

Add 2-fluoro-4-bromobiphenyl (5.06 g, 20.0 mmol) and anhydrous tetrahydrofuran (THF, 100 mL) via syringe.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Lithiation and Borylation:

-

Slowly add n-butyllithium (8.8 mL of a 2.5 M solution, 22.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add triisopropyl borate (6.0 mL, 28.0 mmol) dropwise over 10 minutes. The reaction is typically exothermic; maintain the temperature below -70 °C.

-

After the addition, stir the mixture at -78 °C for an additional 1 hour, then allow it to warm slowly to room temperature over 2 hours.

-

-

Trifluoroborate Formation and Isolation:

-

In a separate beaker, prepare a solution of potassium hydrogen fluoride (9.37 g, 120 mmol) in water (40 mL). Caution: KHF₂ is corrosive and toxic. Handle with care.

-

Cool the KHF₂ solution in an ice bath.

-

Slowly pour the reaction mixture into the stirred KHF₂ solution. A white precipitate should form.

-

Stir the resulting slurry vigorously for 30 minutes at room temperature.

-

Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the THF.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with cold water (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove organic impurities.

-

-

Purification:

-

The crude product can be purified by recrystallization. A common solvent system is acetonitrile or an acetone/diethyl ether mixture.[3]

-

Dissolve the crude solid in a minimal amount of boiling acetonitrile. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under high vacuum. This typically yields Potassium (2-fluorobiphenyl-4-yl)trifluoroborate as a stable, white crystalline solid.

-

Chapter 4: Characterization, Storage, and Application

Self-Validating Controls: The identity and purity of the final product should be rigorously confirmed.

-

¹H and ¹⁹F NMR Spectroscopy: Will confirm the aromatic structure and the presence of the single fluorine substituent.

-

¹¹B NMR Spectroscopy: Will show a characteristic signal for the BF₃⁻ moiety.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the (2-fluorobiphenyl-4-yl)trifluoroborate anion.

Storage and Handling: As established, a key advantage of potassium organotrifluoroborates is their stability.[1][2][5] The final product is a crystalline solid that is stable to air and moisture and can be stored on the shelf at room temperature for extended periods without degradation.[5]

Utility in Drug Discovery: Potassium (2-fluorobiphenyl-4-yl)trifluoroborate is an ideal coupling partner in Suzuki-Miyaura reactions.[1][2] The trifluoroborate acts as a protected form of the boronic acid, which is slowly released under the basic reaction conditions, minimizing unwanted side reactions like protodeboronation and homocoupling.[11] This allows for the precise and efficient incorporation of the 2-fluorobiphenyl scaffold, a common motif in non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[7]

References

- Organic Syntheses Procedure, Coll. Vol. 10, p.555 (2004); Vol. 78, p.91 (2002). (Link not available)

-

Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Organic Chemistry Portal. Synthesis of alkyltrifluoroborates. [Link]

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

- Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. (Link not available)

-

Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. ResearchGate. (Link to specific article not available, general platform link) [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu. [Link]

-

Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(10), 2031–2034. [Link]

-

Organic Chemistry Portal. Synthesis of aryltrifluoroborates. [Link]

- US4518799A - Processes for the preparation of hydratropic acids.

-

Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(49), 20074–20084. [Link]

-

Molander, G. A., & Yun, C.-S. (2002). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 4(13), 2269–2272. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 7. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 10. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

The Strategic Conversion of Arylboronic Acids to Aryltrifluoroborates: A Technical Guide

Abstract

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. While arylboronic acids have traditionally been the workhorse nucleophiles in these transformations, their inherent instability and propensity for side reactions have driven the search for more robust alternatives. Potassium aryltrifluoroborates have emerged as exceptionally stable, crystalline, and easy-to-handle surrogates. This guide provides an in-depth technical overview of the preparation of aryltrifluoroborates from their corresponding boronic acids, delving into the mechanistic underpinnings, providing field-tested experimental protocols, and discussing the strategic advantages that underpin this critical transformation.

Introduction: The Ascendancy of Aryltrifluoroborates

Arylboronic acids, while immensely useful, are not without their drawbacks. They are known to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can lead to inconsistencies in stoichiometry.[1] Furthermore, they are susceptible to protodeboronation, a process that cleaves the crucial carbon-boron bond, particularly under the basic conditions often employed in cross-coupling reactions.[2][3]

Potassium aryltrifluoroborates, in contrast, offer a significant leap forward in terms of stability and reliability.[1] These tetracoordinate boron species are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1][4] This inherent stability simplifies storage and handling, broadens the tolerance for various functional groups, and often leads to more reproducible results in complex synthetic sequences.[1][5] The conversion from a boronic acid to its corresponding trifluoroborate salt is therefore not merely a procedural step, but a strategic decision to enhance the robustness and efficiency of subsequent chemical transformations.

The Core Transformation: From Boronic Acid to Trifluoroborate

The most prevalent and practical method for synthesizing potassium aryltrifluoroborates involves the direct reaction of an arylboronic acid with potassium hydrogen fluoride (KHF₂).[6][7] This reaction is typically carried out in an aqueous or mixed aqueous/organic solvent system.

Mechanistic Rationale

The conversion is driven by the high affinity of the boron atom for fluoride ions. The reaction proceeds through the displacement of the hydroxyl groups of the boronic acid by fluoride ions furnished by KHF₂. The bifluoride ion (HF₂⁻) acts as the key fluorinating agent.[8] The overall transformation can be represented as follows:

ArB(OH)₂ + 2 KHF₂ → K[ArBF₃] + 2 H₂O + KF

The formation of the stable, tetracoordinate aryltrifluoroborate anion is the thermodynamic driving force for this equilibrium.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Potassium Hydrogen Fluoride as an Intermediate in Chemical Production - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

An In-depth Technical Guide to Potassium (2-fluorobiphenyl-4-yl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Potassium (2-fluorobiphenyl-4-yl)trifluoroborate, a versatile and increasingly important reagent in modern organic synthesis. With the CAS Number 850623-57-3, this organotrifluoroborate salt has emerged as a stable, crystalline, and highly effective coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its unique structural features, combining a biphenyl scaffold with a fluorine substituent, make it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document delves into the synthesis, characterization, and applications of this reagent, offering detailed experimental protocols and mechanistic insights to facilitate its effective utilization in the laboratory.

Introduction: The Rise of Organotrifluoroborates in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in contemporary organic synthesis. Traditionally, this reaction has relied on organoboronic acids and their esters as the nucleophilic partners. However, these reagents are not without their limitations. Boronic acids can be challenging to purify, may exist as mixtures of cyclic anhydrides leading to stoichiometric uncertainty, and can be prone to protodeboronation under certain reaction conditions.[1][2]

Potassium organotrifluoroborates have emerged as a superior class of reagents that circumvent many of these issues.[2][3] These tetracoordinate boron species are typically crystalline, air- and moisture-stable solids with a long shelf-life, making them easy to handle and weigh accurately.[3] Their enhanced stability also allows for a broader tolerance of functional groups and reaction conditions, expanding the scope of their applicability in complex synthetic sequences.

This guide focuses specifically on Potassium (2-fluorobiphenyl-4-yl)trifluoroborate, a reagent of growing interest due to the prevalence of the fluorobiphenyl moiety in pharmaceuticals and advanced materials.

Molecular Profile and Physicochemical Properties

Molecular Structure:

Caption: Molecular structure of Potassium (2-fluorobiphenyl-4-yl)trifluoroborate.

Physicochemical Data:

| Property | Value | Reference |

| CAS Number | 850623-57-3 | |

| Molecular Formula | C₁₂H₈BF₄K | |

| Molecular Weight | 278.10 g/mol | |

| Appearance | White to off-white solid | General observation for this class of compounds |

| Stability | Air and moisture stable | [3] |

| Solubility | Generally soluble in polar solvents like methanol, acetonitrile, acetone, and DMSO; slightly soluble in water. | [4] |

Synthesis and Characterization

The most common and practical method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂). This straightforward conversion typically proceeds in high yield and affords the product in a highly pure, crystalline form.

Synthesis of the Precursor: 2-Fluorobiphenyl-4-boronic Acid

The requisite precursor, 2-fluorobiphenyl-4-boronic acid, can be synthesized via several routes. A common approach involves the lithiation of 4-bromo-2-fluorobiphenyl followed by quenching with a trialkyl borate and subsequent hydrolysis.

Conversion to Potassium (2-fluorobiphenyl-4-yl)trifluoroborate: A Step-by-Step Protocol

This protocol is a general and highly reliable method for the preparation of potassium aryltrifluoroborates from their corresponding boronic acids.[3]

Materials:

-

2-Fluorobiphenyl-4-boronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetonitrile (MeCN)

Procedure:

-

In a round-bottomed flask, dissolve 2-fluorobiphenyl-4-boronic acid (1.0 equiv) in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv).

-

With vigorous stirring, add the KHF₂ solution to the methanolic solution of the boronic acid. A white precipitate of the potassium trifluoroborate salt will form.

-

Continue stirring the slurry at room temperature for 30-60 minutes to ensure complete conversion.

-

Isolate the solid product by vacuum filtration and wash the filter cake with cold methanol and then water to remove any unreacted KHF₂ and other water-soluble impurities.

-

For further purification, the crude product can be recrystallized from hot acetonitrile or an acetone/ether mixture.

-

Dry the purified product under vacuum to obtain Potassium (2-fluorobiphenyl-4-yl)trifluoroborate as a white, crystalline solid.

Caption: General synthetic workflow for Potassium (2-fluorobiphenyl-4-yl)trifluoroborate.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is crucial for confirming the identity and purity of the synthesized product. Below are the expected characteristic signals based on data from analogous potassium organotrifluoroborates.[4]

-

¹H NMR: The proton NMR spectrum will exhibit signals corresponding to the aromatic protons of the 2-fluorobiphenyl moiety. The chemical shifts and coupling patterns will be influenced by the fluorine and trifluoroborate substituents.

-

¹³C NMR: The carbon NMR spectrum will show the resonances for the twelve carbon atoms of the biphenyl core. The carbon atom directly attached to the boron will typically appear as a broad signal due to quadrupolar relaxation of the boron nucleus.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound. It is expected to show two distinct signals: one for the fluorine atom on the biphenyl ring and another for the three equivalent fluorine atoms of the trifluoroborate group. The signal for the -BF₃⁻ group typically appears in the range of -129 to -141 ppm.[4]

-

¹¹B NMR: The boron NMR spectrum should display a quartet, resulting from the coupling of the ¹¹B nucleus with the three equivalent ¹⁹F nuclei of the trifluoroborate group.

Application in Suzuki-Miyaura Cross-Coupling Reactions

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate is an excellent nucleophilic partner in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl and heterobiaryl structures.

Mechanistic Rationale: The "Slow Release" Advantage

A key mechanistic aspect of using potassium organotrifluoroborates in Suzuki-Miyaura couplings is their role as a "pro-nucleophile." Under the basic aqueous conditions of the reaction, the trifluoroborate salt undergoes slow hydrolysis to the corresponding boronic acid, which is the active nucleophilic species in the catalytic cycle. This slow, in-situ generation of the boronic acid maintains a low steady-state concentration, which helps to suppress undesired side reactions such as protodeboronation and homocoupling.

Caption: Simplified mechanism of Suzuki-Miyaura coupling with organotrifluoroborates.

Experimental Protocol: A General Procedure

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of Potassium (2-fluorobiphenyl-4-yl)trifluoroborate with an aryl halide. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Materials:

-

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate (1.1 equiv)

-

Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Phosphine ligand (e.g., RuPhos, SPhos, PPh₃) (2-10 mol%)

-

Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2-3 equiv)

-

Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, EtOH/H₂O)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide, Potassium (2-fluorobiphenyl-4-yl)trifluoroborate, palladium catalyst, phosphine ligand, and base.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Table of Representative Reaction Conditions:

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene / H₂O | 80-100 | [5][6] |

| PdCl₂(dppf) | Cs₂CO₃ | THF / H₂O | 80-100 | [6] |

| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | EtOH / H₂O | 85 | [2] |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate is a valuable and versatile reagent for the synthesis of complex organic molecules. Its stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an attractive alternative to traditional organoboron reagents. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of empowering researchers to effectively incorporate this powerful building block into their synthetic strategies. The continued exploration of the reactivity of this and other organotrifluoroborates will undoubtedly lead to further innovations in organic synthesis and drug discovery.

References

-

D. G. J. da Silva, B. A. D. Neto, Magn. Reson. Chem.2009 , 47 (10), 873-878. [Link]

-

G. A. Molander, D. E. Petrillo, Org. Lett.2008 , 10 (9), 1795–1798. [Link]

-

G. A. Molander, S. Z. Siddiqui, N. Fleury-Brégeot, Org. Synth.2012 , 89, 261. [Link]

-

G. A. Molander, J. Ham, Org. Lett.2006 , 8 (10), 2031–2034. [Link]

-

G. A. Molander, L. N. Cavalcanti, C. García-García, J. Org. Chem.2013 , 78 (13), 6427–6439. [Link]

-

G. A. Molander, S. L. J. Trice, S. M. Kennedy, S. D. Dreher, M. T. Tudge, J. Am. Chem. Soc.2012 , 134 (28), 11667–11673. [Link]

-

J. M. Murphy, C. C. Tzschucke, J. F. Hartwig, Org. Lett.2007 , 9 (5), 757–760. [Link]

-

G. A. Molander, D. L. Sandrock, Curr. Opin. Drug Discov. Devel.2009 , 12 (6), 833-847. [Link]

-

L. Neuville, J. R. D. D. de la Rosa, Org. Synth.2014 , 91, 261-271. [Link]

-

F. Pertusati, P. V. Jog, G. K. S. Prakash, Org. Synth.2012 , 89, 249. [Link]

-

PubChem. Potassium (4-Fluorophenyl)trifluoroborate. [Link]

-

S. D. Walker, G. A. Molander, J. Org. Chem.2008 , 73 (16), 6427–6432. [Link]

-

SpectraBase. Potassium phenyltrifluoroborate. [Link]

-

T. Lim, J. Y. Ryoo, M. S. Han, J. Org. Chem.2020 , 85 (16), 10966–10972. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Potassium (2-fluorobiphenyl-4-yl)trifluoroborate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of Potassium (2-fluorobiphenyl-4-yl)trifluoroborate, a key reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core attributes of this compound, offering both theoretical insights and practical methodologies.

Introduction: The Rise of Organotrifluoroborates

Potassium organotrifluoroborates have emerged as highly valuable and versatile building blocks in organic chemistry, largely due to their enhanced stability compared to their boronic acid counterparts.[1] These crystalline solids are generally stable to both air and moisture, a significant advantage that simplifies storage and handling.[1] Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in medicinal chemistry and materials science. This guide will focus specifically on the 2-fluorobiphenyl-4-yl variant, a substrate of increasing interest for the synthesis of complex biaryl structures.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe utilization in experimental design.

Structure and Identification

Molecular Structure:

-

Chemical Name: Potassium (2-fluorobiphenyl-4-yl)trifluoroborate

-

Molecular Formula: C₁₂H₈BF₄K

The structure features a biphenyl backbone with a fluorine atom at the 2-position, providing unique electronic and steric properties. The trifluoroborate moiety is attached at the 4-position of the second phenyl ring, forming a stable potassium salt.

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 266.10 g/mol | Calculated |

| Appearance | White to off-white solid | General observation for this class of compounds |

| Melting Point | Data not available | |

| Solubility | Generally soluble in polar solvents such as methanol, acetonitrile, acetone, DMF, and DMSO.[4] Poorly soluble in many nonpolar organic solvents and slightly soluble in water.[4][5][6] | Inferred from the general class of compounds |

Expert Insight: The solubility profile of potassium organotrifluoroborates is a critical consideration for reaction setup. The use of mixed solvent systems, often including water, is common to ensure sufficient solubility of both the organotrifluoroborate and the organic coupling partner.

Stability and Handling

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate is an air- and moisture-stable solid, which allows for ease of handling and storage under standard laboratory conditions.[1] This stability is a marked improvement over the corresponding boronic acid, which can be prone to dehydration and other decomposition pathways.

Safety Precautions: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Aromatic protons would appear in the range of 7.0-8.0 ppm, with splitting patterns influenced by the fluorine and trifluoroborate substituents.

-

¹³C NMR: Aromatic carbons would be observed between 110-150 ppm. The carbon attached to the boron atom would likely show a broad signal.

-

¹⁹F NMR: Two distinct signals would be expected: one for the fluorine atom on the biphenyl ring and another, typically a broad singlet or a quartet (due to coupling with ¹¹B), for the BF₃ group.

-

¹¹B NMR: A characteristic signal for the tetracoordinate boron atom would be present, often appearing as a quartet due to coupling with the three fluorine atoms.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching of the aromatic rings, C=C stretching within the rings, and strong B-F stretching vibrations, typically observed in the 1100-950 cm⁻¹ region.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be expected to show the [M-K]⁻ anion.

Reactivity and Application in Suzuki-Miyaura Cross-Coupling

The primary application of Potassium (2-fluorobiphenyl-4-yl)trifluoroborate is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful reaction enables the formation of a new carbon-carbon bond between the biphenyl moiety and a variety of organic electrophiles.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is provided below.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in the Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R-X), typically an aryl or vinyl halide or triflate, to form a Pd(II) intermediate.

-

Transmetalation: The organotrifluoroborate, activated by a base, transfers its organic group (the 2-fluorobiphenyl-4-yl moiety) to the palladium center, displacing the halide or triflate. The base is crucial for facilitating the formation of a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Experimental Protocol: A General Guideline

The following is a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using Potassium (2-fluorobiphenyl-4-yl)trifluoroborate. This should be considered a starting point, and optimization of reaction conditions may be necessary for specific substrates.

Workflow Diagram:

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

-

Reagent Preparation: To an oven-dried reaction vessel, add Potassium (2-fluorobiphenyl-4-yl)trifluoroborate (1.0 eq.), the aryl halide (1.0-1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂, 2-5 mol%), the phosphine ligand (e.g., RuPhos or PPh₃, 4-10 mol%), and the base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 eq.).

-

Solvent Addition: Add the degassed solvent system. A common choice is a mixture of an organic solvent and water (e.g., THF/H₂O or Toluene/H₂O, typically in a 9:1 or 5:1 ratio).

-

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir until the starting material is consumed, as monitored by an appropriate analytical technique such as TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Self-Validating System: The success of the reaction is validated by the consumption of starting materials and the appearance of a new, less polar spot on TLC, and confirmed by characterization of the purified product by NMR and mass spectrometry.

Conclusion and Future Outlook

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate is a robust and versatile reagent for the synthesis of complex biaryl compounds, a structural motif prevalent in pharmaceuticals and advanced materials. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for synthetic chemists. As the demand for novel molecular architectures continues to grow, the applications of this and other functionalized organotrifluoroborates are expected to expand, further solidifying their importance in modern organic synthesis.

References

-

Chemos. Potassium trifluoro(2-fluorobiphenyl-4-yl)borate. [Link]

-

PubChem. Potassium (4-Fluorophenyl)trifluoroborate | C6H4BF4K | CID 23677644. [Link]

-

National Center for Biotechnology Information. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

-

National Center for Biotechnology Information. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]

-

ResearchGate. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]

-

Organic Syntheses. PREPARATION OF TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE. [Link]

-

National Center for Biotechnology Information. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. [Link]

-

National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. [Link]

-

Sci-Hub. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]

-

ResearchGate. Fig. S5 FT-IR spectra of potassium vinyltrifluoroborate (PVTFB), aromatic halides and LMOPs. [Link]

-

SpectraBase. Potassium vinyltrifluoroborate - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. Potassium phenyltrifluoroborate - Optional[19F NMR] - Chemical Shifts. [Link]

-

Lead Sciences. Potassium trifluoro(2-fluorobiphenyl-4-yl)borate. [Link]

-

PubChem. 2-Fluorobiphenyl | C12H9F | CID 67579. [Link]

-

PubChem. 4-Fluorobiphenyl | C12H9F | CID 9461. [Link]

-

SpectraBase. Potassium tetrafluoroborate. [Link]

-

Restek. 2-Fluorobiphenyl. [Link]

-

ChemRxiv. Native mass spectrometry reveals binding interactions of SARS-CoV-2 PLpro with inhibitors and ISG15. [Link]

Sources

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. parchem.com [parchem.com]

- 3. Potassium trifluoro(2-fluorobiphenyl-4-yl)borate - Lead Sciences [lead-sciences.com]

- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (T-4)-Potassiumtrifluoro(4-(trifluoromethyl)phenyl)borate , 97% , 166328-08-1 - CookeChem [cookechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Stability and handling of potassium organotrifluoroborates

An In-depth Technical Guide to the Stability and Handling of Potassium Organotrifluoroborates

Introduction: The Rise of a Superior Organoboron Reagent

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the pursuit of robust, reliable, and safe reagents is paramount. Potassium organotrifluoroborates (KOTfs) have emerged over the past two decades as a superior class of nucleophilic boron reagents, largely supplanting their predecessors—boronic acids and boronate esters—in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2][3] Their widespread adoption, most notably in the Nobel-winning Suzuki-Miyaura cross-coupling reaction, is not accidental. It is a direct consequence of their remarkable stability.[4]

Unlike the often-unstable and difficult-to-purify boronic acids, which can readily dehydrate to form boroxine anhydrides, KOTfs are typically crystalline, free-flowing solids.[5] The majority of these reagents are exceptionally stable to air and moisture, allowing them to be stored on the benchtop indefinitely without special precautions.[3][6][7][8][9] This guide provides a comprehensive technical overview of the stability profile of potassium organotrifluoroborates, offers field-proven protocols for their handling and storage, and delves into the mechanistic underpinnings that dictate their behavior in synthetic applications.

Part 1: The Chemical Stability Profile of Potassium Organotrifluoroborates

The utility of KOTfs is intrinsically linked to the stability of the tetracoordinate boron center.[1] This structure "masks" the reactivity of the carbon-boron bond, protecting it from a variety of reaction conditions that would degrade traditional tricoordinate organoboron species.[1][9] However, this stability is not absolute; it is a dynamic equilibrium influenced by several key factors.

Hydrolytic Stability: A Controlled Release Mechanism

The primary pathway for the "activation" of a potassium organotrifluoroborate is through hydrolysis to its corresponding boronic acid (RB(OH)₂).[10] This conversion is not a sign of unwanted degradation but is, in fact, a prerequisite for transmetalation in palladium-catalyzed cross-coupling cycles.[10][11][12] The genius of KOTfs lies in their ability to act as a reservoir, slowly releasing the reactive boronic acid in situ, which minimizes undesirable side reactions like oxidative homocoupling and protodeboronation that plague reactions using bulk boronic acids.[11][13][14][15]

The rate of this critical hydrolysis step is highly dependent on the reaction environment and the nature of the organic substituent.

-

Influence of pH: KOTfs exhibit significant stability in neutral or acidic media. However, the basic aqueous conditions characteristic of most Suzuki-Miyaura protocols promote and facilitate the hydrolysis.[10] Interestingly, certain classes of KOTfs, such as those with p-F-phenyl or naphthyl groups, display an "acid-base paradox," where acid catalysis is required for efficient hydrolysis, ensuring their slow and controlled release under basic reaction conditions.[13][14][15][16]

-

Electronic Nature of the Organic Group (R): The substituent attached to boron has a profound effect on the rate of hydrolysis. This is due to its ability to stabilize or destabilize the intermediate difluoroborane (RBF₂).

-

Fast Hydrolysis: Reagents with electron-donating groups, such as anisyl, isopropyl, and β-styryl moieties, undergo rapid hydrolysis.[15]

-

Slow Hydrolysis: Electron-poor aryl groups (e.g., nitrophenyl) and, most notably, alkynyl groups, result in exceptionally slow hydrolysis.[14][16] This balance of stability and reactivity makes alkynyltrifluoroborates ideal for complex syntheses where minimizing side reactions is critical.[14]

-

-

The Role of Fluorophiles: The hydrolysis equilibrium is driven forward by the sequestration of fluoride ions. This can be achieved by the base present in the reaction mixture or, surprisingly, by the surface of the reaction vessel itself. Borosilicate glass can act as a fluorophile, and it has been demonstrated that the vessel's surface area can impact the rate of hydrolysis.[13] For deliberate and clean conversion to boronic acids, silica gel (SiO₂) is an effective and mild fluorophile.[17]

Data Summary: Relative Hydrolytic Stability

| Class of Organotrifluoroborate | R Group Example | Relative Rate of Hydrolysis | Key Characteristics |

| Alkyl | Isopropyl, Cyclopentyl | Fast | Undergoes efficient "direct" hydrolysis.[15] |

| Alkenyl | trans-Styryl | Fast | Rapidly releases the corresponding vinyl boronic acid.[15] |

| Aryl (Electron-Rich) | Anisyl, Naphthyl | Moderate to Fast | Hydrolysis rate is significant under basic conditions.[14][15] |

| Aryl (Electron-Poor) | Nitrophenyl | Very Slow | Highly stable to hydrolysis, requiring forcing conditions.[15][16] |

| Alkynyl | Phenylethynyl | Exceptionally Slow | Among the most stable KOTfs; hydrolysis is extremely sluggish.[16] |

Thermal and Oxidative Stability

Beyond their controlled hydrolysis, KOTfs exhibit impressive thermal and oxidative stability.

-

Thermal Stability: They are highly thermally robust. For example, potassium trifluoromethyltrifluoroborate is stable and does not decompose at temperatures below 300 °C.[5] This allows for reactions to be conducted at elevated temperatures without concern for reagent degradation.

-

Oxidative Stability: A key advantage of the tetracoordinate boron center is its resistance to many common oxidants.[11][18] This unique stability allows for chemical modifications on the organic portion of the molecule while leaving the valuable carbon-boron bond intact for subsequent cross-coupling reactions.[9][18][19]

Part 2: A Practical Guide to Handling, Storage, and Safety

The exceptional stability of KOTfs translates to straightforward handling and storage protocols, a significant advantage in both research and process development settings.

Standard Handling Procedures

While robust, KOTfs are still chemical reagents and should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.[20][21]

-

Avoiding Inhalation: As KOTfs are fine crystalline solids, handling should be done in a well-ventilated area or a chemical fume hood to avoid generating and inhaling dust.[22][23]

-

Spill Cleanup: In case of a spill, sweep or vacuum the material into a suitable disposal container, avoiding dust generation.[22]

Storage Recommendations

The primary reason for the widespread adoption of KOTfs is their ease of storage.

-

Atmosphere: For the vast majority of KOTfs, no special inert atmosphere is required. They can be stored on the benchtop in their original containers.[1][2][3][6][7][9]

-

Containers and Conditions: Store in tightly sealed containers in a cool, dry place to protect from excess moisture.[22][23][24][25][26] While stable, good laboratory practice dictates storing them away from strong acids and powerful oxidizing agents.[23]

Safety and Toxicity Profile

KOTfs present a much more favorable safety profile compared to many other organometallic reagents.

-

Toxicity: They are relatively non-toxic, especially when contrasted with highly toxic organostannane (organotin) reagents, which they often replace.[27][28]

-

Primary Hazard Consideration: The main hazard is not from the KOTf salt itself, but from potential decomposition or reaction byproducts. Contact with strong acids or prolonged exposure to moisture can lead to the release of hydrogen fluoride (HF), which is toxic and corrosive.[7][22][29] The reagent used in their synthesis, potassium hydrogen fluoride (KHF₂), is corrosive and must be handled with care.[7]

-

First Aid: In case of accidental exposure, follow standard first-aid protocols:

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[22][26]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[20][22]

-

Inhalation: Move to fresh air.[22]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[22][26] In all cases of significant exposure, seek prompt medical attention.

-

Part 3: Key Experimental Protocols and Workflows

A theoretical understanding of stability must be paired with practical, validated methodologies. The following section details essential protocols for the synthesis, analysis, and application of KOTfs.

Assessing Reagent Purity and Integrity

Verifying the purity of a KOTf is crucial for stoichiometric accuracy and reproducible results.

-

Common Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are standard. ¹¹B NMR is particularly diagnostic, with the tetracoordinate boron of a KOTf appearing as a broad singlet, distinct from the signal for a corresponding boronic acid (~30 ppm) or boroxine (~33 ppm).[17]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative ion mode is effective for obtaining accurate mass data for the [R-BF₃]⁻ anion.[30]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to assess purity and detect impurities like residual boronic acid.[][32]

-

Diagram: The Lifecycle of a Potassium Organotrifluoroborate

This workflow illustrates the journey of a KOTf from its creation to its ultimate use in a cross-coupling reaction.

Caption: Workflow of a KOTf from synthesis to application.

Protocol 1: Standard Synthesis of a Potassium Aryltrifluoroborate

This protocol describes the conversion of a commercially available boronic acid to its corresponding KOTf, a self-validating system that typically results in a pure, crystalline product.

Materials:

-

Arylboronic acid (1.0 equiv)

-

Potassium hydrogen fluoride (KHF₂) (3.0 equiv)

-

Methanol (MeOH)

-

Deionized Water (H₂O)

Procedure:

-

In a flask (glass or polypropylene for extended reaction times), dissolve the arylboronic acid in methanol.[7]

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Caution: KHF₂ is corrosive and releases HF in water; handle with appropriate PPE in a fume hood.[7]

-

Cool the boronic acid solution to 0-5 °C using an ice-water bath.

-

Slowly add the aqueous KHF₂ solution to the cooled boronic acid solution. A thick white precipitate of the potassium aryltrifluoroborate will typically form immediately.[7]

-

Stir the resulting slurry at room temperature for 1-2 hours to ensure complete conversion.

-

Isolate the product by vacuum filtration.

-

Wash the filter cake sequentially with cold MeOH/H₂O (1:1), then cold MeOH, and finally diethyl ether to aid in drying.

-

Dry the crystalline solid under vacuum to a constant weight. The product is typically of high purity and can be used without further purification.

Diagram: The Hydrolytic Degradation/Activation Pathway

This diagram illustrates the key equilibrium involved in the activation of KOTfs for cross-coupling.

Caption: Equilibrium pathway for KOTf hydrolysis to boronic acid.

Protocol 2: Mild Conversion of KOTfs to Boronic Acids via Silica Gel

This protocol is useful when the isolated boronic acid is required for a subsequent transformation. It leverages silica gel as an inexpensive and easy-to-handle fluoride scavenger.[17]

Materials:

-

Potassium organotrifluoroborate (1.0 equiv)

-

Chromatography-grade silica gel (1.0 equiv by weight)

-

Deionized Water (H₂O)

-

Ethyl Acetate or Diethyl Ether (for extraction)

Procedure:

-

Suspend the potassium organotrifluoroborate and silica gel in deionized water (a concentration of ~0.3 M is effective).[17]

-

Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC or ¹¹B NMR. Reaction times can vary from 1 to 4 hours depending on the substrate's hydrolytic stability.[17]

-

Upon completion, extract the aqueous slurry with several portions of ethyl acetate or diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo to yield the boronic acid.

-

Note: Many alkyl-, heteroaryl-, and alkenylboronic acids are prone to decomposition and should be used immediately after isolation.[17] This protocol further highlights the advantage of storing the stable KOTf precursor.

Conclusion: Embracing Stability for Synthetic Advancement

Potassium organotrifluoroborates represent a pinnacle of reagent design, where inherent stability is engineered not as a barrier to reactivity, but as a mechanism for its control. Their status as air-stable, moisture-stable, and thermally robust crystalline solids simplifies every stage of their use, from storage and handling to reaction setup and execution.[6][11][19] By understanding the nuanced factors that govern their hydrolytic stability—namely pH and the electronic nature of the organic substituent—researchers can leverage their "slow-release" character to achieve higher yields and cleaner reactions. The straightforward and safe handling protocols associated with these reagents further lower the barrier to their implementation in complex molecule synthesis, making them an indispensable tool for chemists in drug development and beyond.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

-

Figueroa, R. (2006). Functionalization and Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates. University of Pennsylvania Scholarly Commons. [Link]

-

Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(13), 2767–2770. [Link]

-

Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 66(8), 2598–2604. [Link]

-

Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Molander, G. A., & Ellis, N. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC. [Link]

-

Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 8(4), 75–78. [Link]

-

Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research. [Link]

-

Darses, S., & Genet, J.-P. (2003). Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Molander, G. A., et al. (2012). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 89, 423. [Link]

-

Chem-Station. (2015). Organotrifluoroborate Salts. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - Potassium tetrafluoroborate. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

-

ESPI Metals. Boron Safety Data Sheet. [Link]

-

Request PDF. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. [Link]

-

KingProlly. (2024). What safety precautions are needed when handling boron trioxide? [Link]

-

Loba Chemie. (2022). POTASSIUM TETRAFLUOROBORATE EXTRA PURE - Safety Data Sheet. [Link]

-

KingProlly. (2024). What precautions are needed when handling boron III oxide? [Link]

-

Henkel. (2022). Safety Data Sheet - BONDERITE M-AD KF. [Link]

-

Molander, G. A., & Kottayil, S. (2004). Accurate Mass Determination of Organotrifluoroborates. Analytical Letters, 37(13), 2773–2779. [Link]

-

DeBergh, J. R. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. University of Pennsylvania Scholarly Commons. [Link]

-

Khan, A., et al. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International, 33(31B), 1-12. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 9. DSpace [repository.upenn.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 14. researchgate.net [researchgate.net]

- 15. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.ed.ac.uk [pure.ed.ac.uk]

- 17. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. king-boron.com [king-boron.com]

- 21. leapchem.com [leapchem.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. Boron - ESPI Metals [espimetals.com]

- 24. washingtonmills.com [washingtonmills.com]

- 25. lobachemie.com [lobachemie.com]

- 26. king-boron.com [king-boron.com]

- 27. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 29. api.henkeldx.com [api.henkeldx.com]

- 30. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 32. biomedres.us [biomedres.us]

Spectroscopic Characterization of Aryltrifluoroborates: A Guide for the Modern Laboratory

An In-depth Technical Guide

Abstract

Potassium aryltrifluoroborates (ArBF₃K) have emerged as indispensable reagents in modern organic synthesis, prized for their exceptional stability and versatility in cross-coupling reactions.[1][2] Unlike their boronic acid counterparts, which can be prone to dehydration and difficult to purify, aryltrifluoroborates are typically air- and moisture-stable crystalline solids, simplifying handling and storage.[3][4][5][6] This robustness, combined with their unique reactivity in palladium- and rhodium-catalyzed transformations, has cemented their role in pharmaceutical and materials science research.[2][5][7] The definitive confirmation of the structure, purity, and integrity of these reagents is paramount for reproducible and successful synthetic outcomes. This guide provides a comprehensive overview of the primary spectroscopic techniques employed for the characterization of aryltrifluoroborates, grounded in field-proven insights and established methodologies.

The Imperative for Rigorous Characterization

The utility of an aryltrifluoroborate salt is directly tied to its identity and purity. Incomplete conversion from the boronic acid or ester precursor, degradation via hydrolysis, or the presence of residual solvents can significantly impact reaction yields and downstream processes. A multi-faceted spectroscopic approach is therefore not merely procedural but essential for validating every batch of these critical reagents. This guide focuses on the "Big Four" of structural elucidation: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR): The Cornerstone of Structural Analysis

NMR spectroscopy provides the most detailed structural information, offering insights into the carbon-hydrogen framework, the fluorine environment, and the boron center itself. A comprehensive NMR analysis is the gold standard for confirming the successful synthesis of an aryltrifluoroborate.

Key Nuclei and Their Significance

-

¹H NMR: Provides a map of the proton environment. For an aryltrifluoroborate, this spectrum is used to confirm the substitution pattern on the aromatic ring and identify protons on any other substituents. Chemical shifts and coupling constants follow predictable patterns for aromatic systems.

-

¹³C NMR: Reveals the carbon skeleton of the molecule. A key, though often challenging, signal to identify is the carbon atom directly bonded to the boron. Due to the quadrupolar nature of the ¹¹B nucleus, this carbon resonance is often broadened, a diagnostic feature in itself.[8][9]

-

¹⁹F NMR: This is arguably the most direct and unambiguous technique for confirming the formation of the trifluoroborate salt.[8] As a spin-½ nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR provides a clean, sharp signal in a region of the spectrum typically free from other signals.[10] The chemical shifts for the -BF₃⁻ group are highly characteristic, typically appearing in the range of -129 to -141 ppm.[8][9]

-

¹¹B NMR: Directly probes the boron atom. The presence of a signal in the expected region for a tetracoordinate boron atom confirms the trifluoroborate structure. However, ¹¹B is a quadrupolar nucleus, which often results in broad signals, and the observed signal may show coupling to the three fluorine atoms (¹JB-F), though this is not always fully resolved.[8][11] Specialized pulse sequences can sometimes be employed to improve resolution.[8][9]

Typical NMR Spectroscopic Data

The following table summarizes the characteristic NMR data for potassium aryltrifluoroborates.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Observables & Comments |

| ¹H | 6.5 - 8.5 (Aryl) | Aromatic coupling patterns confirm substitution. |

| ¹³C | 110 - 150 (Aryl) | C-B signal is often broad and of low intensity.[8][9] |

| ¹⁹F | -129 to -141 | Sharp, singlet-like signal (or unresolved quartet). Highly diagnostic.[8][9] |

| ¹¹B | 1.5 - 6.0 | Broad signal. May show ¹JB-F coupling (quartet). |

Experimental Protocol: Multinuclear NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the potassium aryltrifluoroborate salt.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which aids in dissolving the salt. Deuterated water (D₂O) or methanol-d₄ can also be used.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a multinuclear probe.

-

¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Ensure proper phasing and baseline correction. Integrate all signals.

-

¹⁹F Spectrum: Tune the probe to the ¹⁹F frequency. Use a standard pulse sequence. Reference the spectrum appropriately (external CFCl₃ at 0 ppm or an internal standard).[10]

-

¹¹B Spectrum: Tune the probe to the ¹¹B frequency. Use a pulse sequence with a short acquisition time and potentially a modified pulse delay to accommodate the faster relaxation of the quadrupolar nucleus.[8]

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (overnight acquisition) may be necessary to observe all carbon signals, especially the broad C-B resonance.

-

Data Processing: Process all spectra using appropriate software. Correlate the signals across all spectra to build a complete structural assignment.

Workflow for NMR Characterization

Caption: Logical workflow for comprehensive NMR analysis.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is a powerful tool for confirming the molecular weight of the aryltrifluoroborate anion and investigating its stability.

Ionization and Analysis

Electrospray ionization (ESI) is the preferred method for analyzing these salts. Given their ionic nature, they ionize readily.

-

Negative Ion Mode (-ESI): This is the most informative mode. It allows for the direct detection of the intact aryltrifluoroborate anion, [ArBF₃]⁻ . The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this anion, providing definitive proof of its formation.

-

Positive Ion Mode (+ESI): This mode can sometimes be used to observe adducts, such as the [M+K]⁺ ion where M is the full salt, or more complex clusters. However, it is generally less diagnostic than the negative ion mode.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), can provide further structural confirmation.[12] When the isolated [ArBF₃]⁻ anion is subjected to CID, characteristic fragmentation patterns are observed.

Potential Fragmentation Pathway

Caption: Common fragmentation pathways for [ArBF₃]⁻.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the aryltrifluoroborate salt (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer equipped with an ESI source. A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurement.

-

Method:

-

Inject a small volume (1-5 µL) of the sample.

-

Acquire data in both negative and positive ion modes.

-

Perform a full scan MS experiment to identify the parent ion.

-

If desired, perform a tandem MS (MS/MS) experiment by isolating the [ArBF₃]⁻ ion and subjecting it to CID to observe fragment ions.

-

-

Data Analysis: Compare the experimentally observed m/z of the parent ion with the calculated exact mass of the [ArBF₃]⁻ anion. Analyze the fragmentation pattern for characteristic losses.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For aryltrifluoroborates, it is particularly useful for confirming the presence of the B-F bonds.

Diagnostic Vibrational Bands

The IR spectrum of an aryltrifluoroborate will be dominated by signals from the aromatic ring and the trifluoroborate group.

-

B-F Stretching: The most crucial diagnostic signals are the strong, characteristic stretching vibrations of the B-F bonds in the BF₃⁻ group. These typically appear as a broad, intense absorption in the 1100-950 cm⁻¹ region.

-

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 900-675 cm⁻¹ region and can provide information about the ring's substitution pattern.

Summary of Key IR Absorptions

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |

| B-F Stretch | 1100 - 950 | Strong, Broad |

| Aromatic C-H Bend | 900 - 675 | Strong-Medium |

Experimental Protocol: ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the solid aryltrifluoroborate powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Scan: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

-

Analysis: Identify the key diagnostic bands, paying close attention to the strong B-F stretching region.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the conjugated π-system of the aryl group.[13] While not a primary tool for identifying the -BF₃ group itself (which is not a chromophore), it can be used to confirm the integrity of the aromatic system and for quantitative analysis via the Beer-Lambert law.

The absorption maximum (λmax) is highly dependent on the nature of the aryl ring and its substituents.[14][15] Extending conjugation or adding electron-donating groups typically shifts the λmax to longer wavelengths (a bathochromic shift).[13]

An Integrated Characterization Strategy

No single technique tells the whole story. A robust, self-validating characterization relies on the synergistic use of multiple spectroscopic methods. The following workflow represents a best-practice approach for the comprehensive analysis of a newly synthesized or procured aryltrifluoroborate salt.

Caption: Integrated workflow for aryltrifluoroborate validation.

By first confirming the molecular structure and connectivity with NMR and verifying the exact mass with HRMS, a high degree of confidence is established. IR spectroscopy provides rapid confirmation of the key B-F functional group, while chromatographic techniques coupled with UV detection can offer quantitative purity assessment. This integrated approach ensures that the aryltrifluoroborate reagent used in subsequent synthetic applications is of the highest quality, leading to more reliable and reproducible research outcomes.

References

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. [Link]

-

Friis, S. D., Trose, M., & Tanner, D. (2012). Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates. National Institutes of Health. [Link]

-